molecular formula C13H17ClN2O B3005020 2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide CAS No. 923146-35-4

2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B3005020
CAS No.: 923146-35-4
M. Wt: 252.74
InChI Key: RSFAHYRQPFWIOA-UHFFFAOYSA-N
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Description

2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide is an organic compound that belongs to the class of amides It features a chloro group, a methyl group, and a pyrrolidine ring attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methyl-4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.

    Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thiolamides, or alkoxyamides.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is utilized in the development of new chemical processes and products.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-methyl-4-(piperidin-1-yl)phenyl]acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-chloro-N-[2-methyl-4-(morpholin-1-yl)phenyl]acetamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it distinct from its analogs with different ring systems.

Properties

IUPAC Name

2-chloro-N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10-8-11(16-6-2-3-7-16)4-5-12(10)15-13(17)9-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFAHYRQPFWIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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